5-Methyl-3-phenylisothiazole

Description

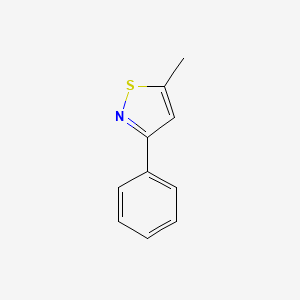

Structure

3D Structure

Properties

Molecular Formula |

C10H9NS |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

5-methyl-3-phenyl-1,2-thiazole |

InChI |

InChI=1S/C10H9NS/c1-8-7-10(11-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

QHGIJBYILYALFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Physico Chemical Characterization Techniques for 5 Methyl 3 Phenylisothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 5-Methyl-3-phenylisothiazole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In this compound, the phenyl group protons typically appear as a multiplet in the aromatic region of the spectrum. The methyl group protons give rise to a distinct singlet, and the proton on the isothiazole (B42339) ring also produces a singlet at a characteristic chemical shift. The chemical shifts are influenced by the electron-donating or withdrawing nature of the adjacent functional groups. For instance, the presence of a methyl group can cause a slight upfield shift for nearby protons. researchgate.net

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.38 - 7.62 | Multiplet |

| Isothiazole-H4 | ~7.40 | Singlet |

| Methyl-H (at C5) | ~2.50 | Singlet |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectral Analysis and Quaternary Carbon Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. libretexts.org The spectrum for this compound shows distinct signals for each carbon atom. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. libretexts.orglibretexts.org Carbonyl carbons, if present, would appear far downfield (170-220 ppm). libretexts.orgpressbooks.pub The carbons of the phenyl ring typically resonate between 125-140 ppm. pressbooks.pub The carbons of the isothiazole ring and the methyl group have characteristic chemical shifts that aid in their assignment. Quaternary carbons, which are carbons not bonded to any hydrogens, are readily identified in ¹³C NMR spectra and often have weaker signals. libretexts.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Phenyl C1' (ipso) | ~135 |

| Phenyl C2'/C6' | ~128 |

| Phenyl C3'/C5' | ~129 |

| Phenyl C4' | ~130 |

| Isothiazole C3 | ~160 |

| Isothiazole C4 | ~120 |

| Isothiazole C5 | ~150 |

| Methyl C (at C5) | ~15 |

Note: These are approximate values and can be influenced by the specific experimental conditions.

Two-Dimensional (2D) NMR Correlation Spectroscopy

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals. researchgate.netnih.govmnstate.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. researchgate.netmnstate.edu For this compound, COSY would show correlations between the adjacent protons on the phenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the methyl proton signal would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the phenyl and isothiazole rings appear in the 1600-1450 cm⁻¹ region. researchgate.net The presence of the methyl group is confirmed by C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong signals in the Raman spectrum. The S-N stretching vibration of the isothiazole ring may also be observable.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl) | 2950 - 2850 |

| C=C/C=N Ring Stretching | 1600 - 1450 |

| C-H Bending (Methyl) | ~1450 and ~1375 |

| C-H Out-of-Plane Bending (Aromatic) | 900 - 675 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. ijprajournal.com The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. slideshare.netscribd.com The conjugated system formed by the phenyl ring and the isothiazole ring is responsible for the main absorption bands. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity. tanta.edu.eg Typically, π → π* transitions are more intense than n → π* transitions. scribd.com The presence of the phenyl and isothiazole rings leads to characteristic absorptions in the UV region. upi.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. nih.gov For this compound, with a molecular formula of C₁₀H₉NS, the molecular weight is approximately 175.25 g/mol . nih.gov

In the mass spectrum, the peak with the highest mass-to-charge ratio (m/z) generally corresponds to the molecular ion (M⁺). ibchem.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals. libretexts.orgmiamioh.edu For this compound, characteristic fragments may arise from the cleavage of the isothiazole ring or the loss of the methyl group. The fragmentation of thiazole (B1198619) derivatives often involves the cleavage of the 1,2- and 3,4-bonds of the ring. nih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 175 | [C₁₀H₉NS]⁺ (Molecular Ion) |

| 160 | [C₉H₆NS]⁺ (Loss of CH₃) |

| 135 | [C₉H₇]⁺ (Loss of S and CN) |

| 103 | [C₆H₅CN]⁺ (Benzonitrile cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction (XRD) is a cornerstone technique for the unequivocal determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched crystallographic databases, analysis of closely related phenylisothiazole derivatives offers valuable insights into the likely solid-state architecture of this compound.

In the absence of a dedicated crystal structure for this compound, powder X-ray diffraction (PXRD) would be an essential tool for its solid-state characterization. PXRD provides a characteristic fingerprint of a crystalline material, which is invaluable for phase identification, purity assessment, and the detection of polymorphism—the existence of multiple crystalline forms of the same compound. Different polymorphs can exhibit distinct physical properties, and their identification is critical in materials science and pharmaceutical development.

Investigations into the crystal structures of related compounds, such as isomers of 5-(phenylisothiazolyl)-1,3,4-oxathiazol-2-one and methyl 4-amino-3-phenylisothiazole-5-carboxylate, have highlighted the prevalence of specific intermolecular interactions. These include π–π stacking interactions between aromatic rings and hydrogen bonding, which dictate the supramolecular assembly in the solid state. For example, the crystal structure of methyl 4-amino-3-phenylisothiazole-5-carboxylate reveals the formation of both noncentrosymmetric and centrosymmetric polymorphs, which differ in their intermolecular hydrogen bonding and π-system stacking.

A detailed examination of the crystallographic data for analogous structures provides a predictive framework for the solid-state behavior of this compound. The data in the following table, derived from a related phenylthiazole derivative, illustrates the typical parameters obtained from a single-crystal X-ray diffraction analysis.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.5408 (16) |

| b (Å) | 9.5827 (16) |

| c (Å) | 11.580 (2) |

| α (°) | 90 |

| β (°) | 105.838 (3) |

| γ (°) | 90 |

| Volume (ų) | 1018.5 (3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.423 |

| Note: This data is for a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, and is presented for illustrative purposes to indicate the nature of crystallographic data. |

Should experimental X-ray diffraction data for this compound become available, it would enable a detailed analysis of its molecular geometry, crystal packing, and intermolecular forces, providing a complete picture of its solid-state architecture.

Computational and Theoretical Investigations of 5 Methyl 3 Phenylisothiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For isothiazole (B42339) derivatives, these methods have been employed to elucidate everything from molecular geometry to electronic distribution and spectroscopic behavior. mdpi.com

Density Functional Theory (DFT) is a mainstay in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying relatively large molecules like 5-Methyl-3-phenylisothiazole. researchgate.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently used, often paired with basis sets such as 6-31G(d,p) or 6-311G+(d,p), to perform geometry optimizations. mdpi.comresearchgate.net These calculations determine the lowest-energy three-dimensional arrangement of atoms, corresponding to the molecule's most stable structure.

For isothiazole derivatives, DFT calculations confirm the planarity of the isothiazole subunit, with dihedral angles close to 0° or 180°. mdpi.com The optimization process yields crucial data on bond lengths, bond angles, and torsion angles. researchgate.net For the parent isothiazole ring, DFT calculations have provided bond lengths that are in close agreement with experimental data. researchgate.net These optimized geometries serve as the foundation for subsequent calculations of other molecular properties. mdpi.com Total energy, zero-point vibrational energy, and entropy are also key outputs from these calculations. researchgate.net

Table 1: Calculated Bond Lengths (Å) for Isothiazole using Different Theoretical Methods

| Bond | PM3 | ab initio/HF (6-31G) | DFT(B3LYP)/ (6-31G) |

| S-N | 1.727 | 1.655 | 1.762 |

| N-C3 | 1.320 | 1.286 | 1.324 |

| C3-C4 | 1.441 | 1.434 | 1.433 |

| C4-C5 | 1.366 | 1.347 | 1.365 |

| C5-S | 1.719 | 1.711 | 1.764 |

| Data sourced from a comparative study on isothiazole derivatives. researchgate.net |

Ab initio (from first principles) calculations, such as the Hartree-Fock (HF) method, provide a rigorous quantum mechanical approach to studying electronic structure, although they are often more computationally demanding than DFT. researchgate.net These methods are used to compute fundamental electronic descriptors that help quantify the reactivity and electronic character of a molecule.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov For various methylisothiazole derivatives, these values have been systematically calculated to understand how substitution patterns affect electronic properties. researchgate.net Other calculated descriptors include ionization potential, electron affinity, dipole moment (µ), and heats of formation, which together provide a comprehensive electronic profile of the molecule. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties for Isothiazole Derivatives (PM3 Method)

| Compound | Heat of formation (Kcal/mol) | -HOMO (eV) | -LUMO (eV) | ΔE (eV) | µ (D) |

| Isothiazole | 28.38 | 2.495 | 3.329 | 0.834 | 2.43 |

| 3-Methylisothiazole | 19.26 | 3.371 | 3.562 | 0.191 | 2.51 |

| 5-Methylisothiazole | 20.39 | 3.292 | 3.468 | 0.176 | 2.70 |

| Data derived from a study on isoxazole (B147169) and isothiazole derivatives. researchgate.net |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. nih.gov The MEP map visualizes the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net Typically, red regions signify the most negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate the most positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netmdpi.com Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For thiazole (B1198619) and isothiazole derivatives, MEP maps clearly identify the nitrogen atom as a region of high electron density (red), making it a likely site for hydrogen bonding and electrophilic interactions. researchgate.net This analysis of charge distribution is also supported by calculating the net atomic charges (e.g., using Mulliken population analysis), which quantifies the electron excess or deficiency on each atom. researchgate.net These calculations show that in the isothiazole ring, the nitrogen atom carries a significant negative charge, while the sulfur atom is typically electropositive. researchgate.net

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. researchgate.net By calculating the Hessian matrix (the second derivative of energy with respect to atomic coordinates), vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. readthedocs.io

For various thiazole derivatives, theoretical vibrational frequencies have been calculated using the B3LYP method and have shown excellent agreement with experimental FT-IR spectra after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.netresearchgate.net This allows for precise assignment of vibrational modes, such as C=C stretching, C-H stretching, and the characteristic vibrations of the heterocyclic ring. researchgate.netscispace.com Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Thiazole Derivative

| Assignment | Experimental (FT-IR) | Calculated (DFT/B3LYP) |

| C=C stretching | 1578 | 1598 |

| C=N stretching | 1630 | 1645 |

| C-S-C (thiazole) | 732 | 730 |

| Data adapted from studies on related thiazole derivatives. researchgate.netresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Modeling and Conformational Analysis

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the most significant conformational freedom comes from the rotation about the single bond connecting the phenyl group to the C3 position of the isothiazole ring.

Molecular modeling techniques are used to explore the potential energy surface associated with this rotation. By systematically changing the dihedral angle between the two rings and calculating the energy at each step, a conformational energy profile can be generated. libretexts.org This analysis helps identify the most stable conformation (the global energy minimum) and any higher-energy conformers. The stability of different conformations is governed by steric interactions. libretexts.org In the case of this compound, the lowest energy conformation would likely be one where the steric hindrance between the hydrogen atoms on the phenyl ring and the atoms of the isothiazole ring is minimized. Studies on analogous bi-aryl systems often show that a non-planar (twisted) conformation is energetically favored over a fully planar one to relieve steric strain. researchgate.net However, DFT optimizations of some isothiazole derivatives have found the equilibrium structures to be largely planar, indicating a delicate balance of steric and electronic effects. mdpi.com

Theoretical Examination of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them. rsc.org For heterocyclic compounds like isothiazoles, theoretical studies have provided deep insights into reaction mechanisms that are difficult to probe experimentally.

A relevant example is the theoretical study of the photoisomerization of phenyl-substituted thiazoles and isothiazoles. clockss.orgacs.org Time-dependent DFT (TD-DFT) calculations have been used to model the photochemical conversion of thiazole derivatives into their isothiazole isomers. clockss.org These studies propose detailed reaction pathways that proceed not through simple bond cleavage and reformation, but via complex intermediates such as "Dewar" isomers (a strained, bicyclic valence isomer). clockss.org The calculations can identify the transition state structures for each step of the isomerization and determine their activation energies. clockss.org For instance, in the photoisomerization of a methyl phenylthiazole carboxylate to a methyl phenylisothiazole carboxylate, calculations showed the reaction proceeds through the formation of a Dewar isomer, which then rearranges to a more stable Dewar intermediate before yielding the final product. clockss.org Such theoretical examinations are crucial for understanding and predicting the outcomes of chemical transformations. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful computational tools that seek to establish a mathematical correlation between the chemical structure of a compound and its reactivity. These models are instrumental in predicting the chemical behavior of new molecules, thereby guiding synthetic efforts and accelerating the discovery process. For this compound, while specific, comprehensive QSRR studies are not extensively documented in publicly available literature, we can infer its likely reactivity profile based on established principles and studies of analogous structures. beilstein-journals.orgmdpi.comacs.org

The reactivity of this compound is governed by the electronic and steric interplay of its constituent parts: the isothiazole ring, the phenyl group at position 3, and the methyl group at position 5. Structural descriptors, which are numerical representations of a molecule's properties, are the foundation of QSRR. These descriptors can be calculated using quantum chemical methods, such as Density Functional Theory (DFT), and then correlated with experimentally observed or predicted reactivity. cu.edu.egnih.gov

Key structural descriptors for this compound would include:

Steric Descriptors: These describe the three-dimensional shape and size of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) are crucial. The phenyl group, in particular, can exert significant steric hindrance, influencing the accessibility of adjacent atoms to reacting species.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing the connectivity of atoms.

The correlation of these descriptors allows for the prediction of various aspects of chemical reactivity. For instance, the sites for electrophilic and nucleophilic attack can be predicted. In isothiazole systems, electrophilic attack preferences can be predicted using DFT calculations to determine activation barriers at different positions. Generally, for 5-substituted isothiazoles, the C4 position is a likely site for electrophilic substitution, though this is also influenced by the nature of the substituent at C3. sci-hub.se Conversely, nucleophilic attack is often directed at the sulfur atom or a carbon atom bearing a good leaving group.

To illustrate the correlation, a hypothetical QSRR data table is presented below. The values are representative and based on general principles of isothiazole chemistry.

Table 1: Hypothetical Structural Descriptors and Predicted Reactivity for this compound

| Structural Descriptor | Calculated Value (Hypothetical) | Predicted Reactivity Implication |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons (nucleophilic attack). |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

| Charge on C4 | -0.15 e | Suggests a potential site for electrophilic attack. |

| Charge on S1 | +0.20 e | Indicates a potential site for nucleophilic attack. |

This table is for illustrative purposes and contains hypothetical data.

Understanding how this compound interacts with other molecules is crucial for applications in materials science and medicinal chemistry. Computational methods provide a window into these interactions at the atomic level. hilarispublisher.com

Molecular docking is a primary technique used to predict the binding orientation and affinity of a small molecule to a larger target, such as a protein. hilarispublisher.com This method is particularly relevant in drug discovery. For this compound, docking studies could predict its potential to bind to enzymatic targets. The phenyl and methyl groups would play significant roles in fitting into hydrophobic pockets of a binding site, while the nitrogen and sulfur atoms of the isothiazole ring could participate in hydrogen bonding or other polar interactions.

Molecular Dynamics (MD) simulations offer a more dynamic picture of molecular interactions. hilarispublisher.com An MD simulation would model the movement of this compound and its environment over time, providing insights into the stability of its interactions, the role of solvent molecules, and conformational changes that may occur upon binding.

Quantum chemical calculations can be employed to precisely calculate the energies of intermolecular interactions, such as hydrogen bonds and stacking interactions. dntb.gov.uaresearchgate.net For example, the interaction between the π-system of the phenyl group and another aromatic system (π-π stacking) can be quantified. Similarly, the potential for the nitrogen atom to act as a hydrogen bond acceptor can be evaluated.

Table 2: Predicted Molecular Interaction Properties of this compound

| Interaction Type | Predicted Strength (Hypothetical) | Computational Method for Prediction |

| Hydrogen Bonding (N atom as acceptor) | Weak to Moderate | DFT, Molecular Mechanics |

| π-π Stacking (Phenyl group) | Moderate | DFT, MD Simulations |

| Hydrophobic Interactions (Methyl group) | Moderate | Molecular Docking, MD Simulations |

| Van der Waals Interactions | High | Molecular Mechanics, MD Simulations |

This table is for illustrative purposes and contains hypothetical data.

Chemical Transformations and Derivatization Strategies of the Isothiazole Nucleus

Electrophilic Substitution Reactions on the Isothiazole (B42339) Ring

The isothiazole ring exhibits aromaticity, rendering it susceptible to electrophilic substitution reactions. thieme-connect.com Theoretical and experimental studies have shown that these reactions predominantly occur at the C4 position, which is the most electron-rich carbon atom in the ring. thieme-connect.dedoi.org

Nitration of isothiazoles is typically achieved using a mixture of nitric acid and sulfuric acid. For the parent isothiazole, this reaction proceeds in high yield to afford 4-nitroisothiazole. thieme-connect.de Similarly, the nitration of 3-methyl-5-phenylisoxazole, a related heterocyclic compound, with nitric acid in acetic anhydride (B1165640) yields the corresponding 4-nitro derivative. researchgate.net While specific studies on the nitration of 5-methyl-3-phenylisothiazole are not extensively detailed, it is anticipated that the reaction would proceed at the C4 position, influenced by the electronic effects of the methyl and phenyl substituents. wright.edu

Bromination of isothiazoles can be accomplished using bromine in acetic acid. thieme-connect.de For instance, the bromination of 5-phenylisothiazole (B86038) with bromine and potassium acetate (B1210297) in glacial acetic acid results in the formation of 4-bromo-5-phenylisothiazole (B13985336) in good yield. acs.org A patented process describes the bromination of this compound with bromine to yield 4-bromo-5-methyl-3-phenylisothiazole, a key intermediate in the synthesis of antibacterial agents. google.com

The regioselectivity of electrophilic substitution is a critical aspect. Computational studies, such as those employing Density Functional Theory (DFT), can predict the preferred sites of electrophilic attack. These calculations often correlate with experimental observations, confirming the higher reactivity of the C4 position.

Nucleophilic Substitution Reactions on the Isothiazole Ring

Nucleophilic substitution reactions on the isothiazole ring are generally less facile than on more electron-deficient heterocyclic systems. However, the presence of a good leaving group, such as a halogen, at specific positions can enable these transformations. rsc.orgrsc.org

Halogenated isothiazoles, particularly those with a halogen at the C3 or C5 position, are valuable precursors for introducing various nucleophiles. thieme-connect.com For example, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, a related thiazole (B1198619) derivative, readily reacts with heterocyclic thiols and amines. vulcanchem.commdpi.com The reactivity of these haloisothiazoles is influenced by the nature of the nucleophile, the solvent, and the position of the halogen. rsc.orgrsc.org

The reaction of 3-dialkylaminoisothiazole 1,1-dioxides with nucleophiles like sodium azide (B81097) can lead to either ring-opening or substitution products. medwinpublishers.com The course of the reaction is dependent on the specific substrate and reaction conditions. Furthermore, the reactivity of isothiazole sulfoxides towards sulfur nucleophiles has been investigated, leading to the formation of 5-sulfanyl-substituted 4,5-dihydroisothiazoles. thieme-connect.de

Kinetic studies of nucleophilic substitution reactions on thiazole derivatives have provided insights into the reaction mechanisms. smolecule.com These studies have shown that the nucleophilic character of the attacking species can be modulated by solvent effects and structural modifications. smolecule.com

Functionalization and Modification of Peripheral Substituents (e.g., Methyl Group at C5, Phenyl Group at C3)

The peripheral substituents on the this compound ring, namely the C5-methyl group and the C3-phenyl group, provide additional sites for chemical modification.

The methyl group at the C5 position can be functionalized through various reactions. For instance, it can be brominated to introduce a leaving group, which can then be displaced by nucleophiles. This strategy is employed in the synthesis of more complex isothiazole derivatives. google.com A comparative study on the reactivity of 3-methyl-5-phenylisothiazole (B163046) and its isoxazole (B147169) analog revealed that regioselective reactions at the C3-methyl group can be achieved using specific lithium amide bases. doi.org

The phenyl group at the C3 position can undergo electrophilic substitution reactions, such as nitration or halogenation. e-bookshelf.de The directing effects of the isothiazole ring on the incoming electrophile will determine the position of substitution on the phenyl ring. For example, nitration of 3-phenylisoxazole (B85705) with a mixture of nitric and acetic acids results in the formation of 3-phenyl-4-nitroisoxazole, where substitution occurs on the isoxazole ring. e-bookshelf.de However, under different conditions, nitration can occur on the phenyl ring. clockss.org

Furthermore, the carboxylic acid derivative, this compound-4-carboxylic acid, can be synthesized and subsequently converted to the corresponding carbonyl chloride. google.com This acid chloride serves as a versatile intermediate for the preparation of amides, such as the penicillin derivative sodium 6-(this compound-4-carboxamido)penicillanate. google.com The ethyl ester of this carboxylic acid is also a known compound with applications in medicinal and materials chemistry. smolecule.com

Ring-Opening and Rearrangement Reactions

The isothiazole ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are often initiated by nucleophilic attack or reductive cleavage of the weak N-S bond. tandfonline.comresearchgate.net

Reductive cleavage of the N-S bond in isothiazoles is a known process. For instance, treatment of N-alkylisothiazolium salts with complex metal hydrides leads to ring cleavage, affording β-enaminothioketones in high yields. tandfonline.com Another example involves the reductive ring cleavage of isothiazoles with acylation using acetylcobalt tetracarbonyl in the presence of a phase-transfer catalyst. researchgate.net Recent developments have introduced photoredox catalysis for the reductive cleavage of N-S bonds under mild conditions. organic-chemistry.orgnih.gov

Ring-opening can also be initiated by nucleophilic attack. The reaction of isothiazole 1,1-dioxides with nucleophiles like sodium azide can result in ring-opened products. medwinpublishers.com Similarly, the reaction of β-ketodithioesters with aqueous ammonia (B1221849) can lead to the formation of isothiazoles, alongside other products, through a process involving C-C bond cleavage and subsequent C-N and N-S bond formations. researchgate.net

Rearrangement reactions of isothiazoles have also been reported. For example, the reaction of 3-halo-isothiazole-5-carbonitriles can be achieved through a ring rearrangement of 1,2,3-dithiazol-5-ylideneacetonitriles. sci-hub.se Photochemical isomerization represents another pathway for the rearrangement of isothiazole derivatives.

Reductive and Oxidative Transformations of the Isothiazole Core

The isothiazole core can undergo both reduction and oxidation reactions, leading to a variety of modified structures.

Reductive transformations often target the weak N-S bond, leading to ring cleavage as discussed in the previous section. tandfonline.comorganic-chemistry.orgnih.gov Catalytic hydrogenolysis, a common method for cleaving bonds in other heterocyclic systems like isoxazoles, is generally ineffective for the isothiazole nucleus, highlighting its relative stability towards certain reducing agents. tandfonline.com However, Raney nickel has been successfully employed for the reductive desulfurization of isothiazoles. tandfonline.com

Oxidative transformations of the isothiazole ring can lead to the formation of isothiazole 1,1-dioxides. medwinpublishers.com These oxidized derivatives often exhibit altered reactivity and can participate in reactions not observed for the parent isothiazole. For instance, isothiazol-3(2H)-one 1,1-dioxides are known to undergo cycloaddition reactions. clockss.org The oxidation of isothiazoline precursors is a common final step in the synthesis of isothiazoles, often achieved using reagents like sodium hypochlorite. arkat-usa.org The oxidation of enamine-thiones is another route to produce isothiazolones.

Cycloaddition Chemistry Involving Isothiazole Derivatives

Isothiazole derivatives can participate in cycloaddition reactions, providing a powerful tool for the construction of more complex heterocyclic systems. clockss.org These reactions can involve the isothiazole ring acting as either a dienophile or a dipolarophile.

The C4=C5 double bond of the isothiazole ring can act as a dipolarophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. clockss.org Isothiazol-3(2H)-one 1,1-dioxides and their derivatives are particularly reactive dienophiles in these transformations. clockss.org

Isothiazoles also undergo 1,3-dipolar cycloaddition reactions. rsc.orgresearchgate.net For example, 3-dialkylaminoisothiazole 1,1-dioxides readily react with diazoalkanes in a site- and regioselective manner. rsc.org The resulting cycloadducts can undergo further thermal transformations. Nitrile sulfides can also undergo 1,3-dipolar cycloaddition with alkynes to yield isothiazole derivatives. medwinpublishers.comarkat-usa.org

The scope of cycloaddition reactions involving isothiazoles is broad and includes reactions with various dienes, azides, nitrile imines, and nitrile oxides. clockss.org The regioselectivity of these reactions is a key feature, often leading to the formation of a single major product. clockss.orgrsc.org

Ligand Coordination in Metal Complexes and Catalytic Applications

The nitrogen and sulfur atoms of the isothiazole ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions to form metal complexes. thieme-connect.comresearchgate.net This coordination chemistry has opened up avenues for the use of isothiazole derivatives in catalysis. thieme-connect.com

Isothiazole-containing ligands have been incorporated into various metal complexes, including those of palladium, iridium, and iron. thieme-connect.comresearchgate.net These complexes have shown promise as catalysts in a range of organic transformations. For instance, palladium complexes bearing isothiazole-derived ligands have demonstrated catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura reaction. thieme-connect.comthieme-connect.com The steric and electronic properties of the isothiazole ligand can influence the efficiency and selectivity of the catalytic process.

The catalytic applications of isothiazole-metal complexes are an emerging area of research with potential for developing novel and efficient catalytic systems. thieme-connect.comnih.govsdiarticle5.com The ability to tune the properties of the isothiazole ligand by modifying its substituents provides a means to optimize the performance of the resulting metal catalyst for specific applications, including those relevant to "green chemistry" by enabling reactions in aqueous media. thieme-connect.comthieme-connect.com Rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur represents another example of metal-catalyzed synthesis of isothiazole-containing structures. arkat-usa.org

General Derivatization Techniques (e.g., Alkylation, Acylation, Silylation)

The isothiazole nucleus is a versatile scaffold in organic synthesis, amenable to various derivatization strategies that modify its structure and properties. General techniques such as alkylation, acylation, and silylation are employed to introduce new functional groups, alter reactivity, or prepare derivatives for specific applications. These transformations can target the nitrogen atom of the ring, substituent groups, or carbon atoms of the isothiazole core, depending on the reaction conditions and the substitution pattern of the starting material.

Alkylation

Alkylation of the isothiazole ring can occur at the nitrogen atom (N-alkylation) or at a carbon atom, often a deprotonated alkyl substituent (C-alkylation).

N-Alkylation: Simple isothiazoles can undergo N-alkylation with reagents like alkyl halides and dimethyl sulfate. thieme-connect.de The presence of other functional groups can complicate this reaction. For instance, isothiazol-3-ols react with diazomethane (B1218177) to yield both O- and N-methylated products, while 5-phenylisothiazol-3-ol is reported to undergo methylation exclusively at the nitrogen atom. thieme-connect.de In contrast, isothiazol-5-ols are typically O-methylated. thieme-connect.de Isothiazolium salts, the products of N-alkylation, are sensitive to attack by nucleophiles such as amines. thieme-connect.de

C-Alkylation: The methyl group of methyl-substituted isothiazoles can be functionalized via lithiation followed by alkylation. The reactivity of 3-methyl-5-phenylisothiazole, an isomer of this compound, has been studied in this context. researchgate.netsci-hub.se The methyl group at the C-3 position can be deprotonated using strong bases like n-butyllithium (n-BuLi) or lithium isopropylcyclohexylamide (LICA) to form a lithiated intermediate. This intermediate then reacts with electrophiles, such as carbonyl compounds, to yield hydroxyalkyl derivatives. sci-hub.se Treatment of 3-methyl-5-phenylisothiazole with alkyl halides in the presence of bases like n-BuLi or LICA affords the corresponding C-alkylated products. researchgate.net

Table 1: Alkylation of 3-methyl-5-phenylisothiazole via Reaction with Carbonyl Compounds sci-hub.se

| Carbonyl Compound | Base | Product | Yield (%) |

| Propionaldehyde | n-BuLi | 3-(1-Hydroxybutyl)methyl-5-phenylisothiazole | 70 |

| Benzaldehyde | n-BuLi | 3-(1-Hydroxy-1-phenyl)methyl-5-phenylisothiazole | 75 |

| Acetone | n-BuLi | 3-(1-Hydroxy-1-methylethyl)methyl-5-phenylisothiazole | 80 |

| Cyclopentanone | n-BuLi | 3-(1-Hydroxycyclopentyl)methyl-5-phenylisothiazole | 73 |

| Cyclohexanone | n-BuLi | 3-(1-Hydroxycyclohexyl)methyl-5-phenylisothiazole | 85 |

| Acetophenone (B1666503) | n-BuLi | 3-(1-Hydroxy-1-phenylethyl)methyl-5-phenylisothiazole | 72 |

Acylation

Acylation introduces an acyl group into the isothiazole derivative. This can be achieved on nitrogen or carbon atoms, or by converting a carboxylic acid substituent into a more reactive acyl derivative for subsequent reactions.

A key example involving a derivative of this compound is the synthesis of isothiazole-substituted penicillins. google.com In this process, this compound-4-carboxylic acid is first converted to its corresponding acyl chloride, a highly reactive intermediate. google.com This transformation is typically achieved by reacting the carboxylic acid with thionyl chloride. The resulting this compound-4-carbonyl chloride is then used as an acylating agent to react with 6-aminopenicillanic acid (6-APA) in the presence of a base like triethylamine (B128534), yielding the acylated penicillin product, Sodium 6-(this compound-4-carboxamido)-penicillanate. google.com

Table 2: Acylation Reaction for Penicillin Synthesis google.com

| Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) |

| This compound-4-carboxylic acid | Thionyl chloride | - | This compound-4-carbonyl chloride | 95 |

| This compound-4-carbonyl chloride | 6-aminopenicillanic acid | Triethylamine | Sodium 6-(this compound-4-carboxamido)-penicillanate | Not specified |

Silylation

Silylation is a widely utilized derivatization technique where an active hydrogen (e.g., from a hydroxyl or amine group) is replaced by an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group. restek.com This process generally increases the volatility, thermal stability, and reduces the polarity of the compound, making it more suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). restek.com

While specific silylation studies on this compound are not detailed in the provided search results, the general principles apply to heterocyclic compounds. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective for silylating various functional groups. restek.com For heterocyclic compounds, any functional groups with active hydrogens, such as a carboxylic acid (as in this compound-4-carboxylic acid) or a hydroxyl group, would be targets for silylation to facilitate GC analysis.

Table 3: Common Silylating Reagents and Their Applications

| Reagent | Abbreviation | Target Functional Groups |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Hydroxy groups, carboxylic acids, amines, amides |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Similar to BSA, highly reactive |

| N-Methyl-N-trimethylsilyltrifluoroacetamide | MSTFA | Similar to BSTFA, very volatile byproducts |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents |

Advanced Applications in Organic Synthesis and Materials Science

5-Methyl-3-phenylisothiazole as a Strategic Synthon in Complex Chemical Synthesis

In the field of retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material for the synthesis of a target molecule. wikipedia.org this compound and its derivatives serve as valuable synthons for creating more complex chemical structures, particularly in medicinal and agrochemical research. The isothiazole (B42339) ring can be strategically incorporated into a larger molecule to introduce specific biological activities or to act as a reactive handle for further chemical modifications.

For instance, the isothiazole moiety is a key intermediate in the synthesis of potent antibacterial agents. google.com A notable example is its role in the preparation of isothiazole-substituted penicillins. google.com The process involves creating derivatives like 4-cyano-5-methyl-3-phenylisothiazole, which can then be hydrolyzed to the corresponding carboxylic acid. google.com This acid is subsequently coupled with 6-aminopenicillanic acid to produce highly active antibacterial compounds. google.com

The reactivity of the isothiazole ring and its substituents allows for various chemical transformations. For example, the methyl group at the C-3 position and the C-4 position of the ring can be functionalized. A comparative study on the reactivity of 3-methyl-5-phenylisothiazole (B163046) showed that under specific conditions using reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LICA), reactions can be directed to either the C-3 methyl group or the C-4 position of the isothiazole ring. doi.org This regioselective reactivity is crucial for its use as a strategic synthon, enabling chemists to build molecular complexity with a high degree of control.

Methodological Contributions to Heterocyclic and Fine Chemical Synthesis

The synthesis of this compound itself and its subsequent use in chemical reactions have contributed to the development of new synthetic methodologies. The creation of the isothiazole ring often involves novel cyclization strategies. One patented process describes the synthesis of 4-cyano-5-methyl-3-phenylisothiazole by reacting 1-amino-2-cyano-1-phenyl-1-butene with thionyl chloride, highlighting an efficient route to this valuable intermediate. google.com

Furthermore, isothiazole derivatives are employed in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The electronic properties of the isothiazole ring, influenced by the phenyl and methyl substituents, can modulate the efficiency of these catalytic cycles. For example, brominated derivatives of 3-methyl-5-phenylisothiazole can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom acts as a leaving group. The electron-withdrawing nature of the substituents affects the oxidative addition step in the catalytic cycle. Research has shown that palladium complexes featuring isothiazole-based ligands can exhibit enhanced catalytic activity.

The table below summarizes key reactions where this compound and its derivatives are used, showcasing their contribution to synthetic methodology.

| Reaction Type | Reagents | Product Type | Significance | Reference |

| Cyclization | 1-amino-2-cyano-1-phenyl-1-butene, Thionyl Chloride | 4-cyano-5-methyl-3-phenylisothiazole | Efficient route to isothiazole intermediates | google.com |

| Functionalization | n-BuLi or LICA, Electrophiles (e.g., Methyl Iodide) | C-4 or C-3 methyl substituted products | Demonstrates regioselective reactivity | doi.org |

| Cross-Coupling | 4-Bromo-3-methyl-5-phenylisothiazole, Palladium catalyst | Biaryl or substituted isothiazoles | Application in C-C bond formation | |

| Hydrolysis | 4-cyano-5-methyl-3-phenylisothiazole, Acid | This compound-4-carboxylic acid | Intermediate for pharmaceutical synthesis | google.com |

Development of Materials with Optoelectronic and Electronic Properties Incorporating Isothiazole Moieties

The unique electronic structure of the isothiazole ring makes it an attractive component for the design of novel organic materials with specific optoelectronic properties. Although research on this compound itself in this area is specific, the broader class of thiazole (B1198619) and isothiazole-containing materials provides significant insights. These heterocyclic moieties are integrated into conjugated polymers and small molecules for applications in organic electronics. researchgate.netuclm.es

Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the electronic and optical properties of these materials. uclm.es These studies help in understanding structure-property relationships, guiding the design of new materials for applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. bohrium.comrsc.org For instance, the choice of π-bridge in a donor-π-acceptor (D-π-A) type polymer, which can be a thiazole moiety, significantly impacts the material's photochemical stability and optoelectronic characteristics. bohrium.com

Role in Catalyst Design and Ligand Development

Heterocyclic compounds, including isothiazoles, play a significant role in coordination chemistry and catalysis as ligands for metal centers. The nitrogen and sulfur atoms in the isothiazole ring can coordinate with metal ions, influencing the catalytic activity and selectivity of the resulting complex.

While specific research on this compound as a ligand is not extensively documented in the provided results, the principles can be extrapolated from related heterocyclic systems. For example, palladium complexes with isothiazole-derived ligands have been shown to enhance selectivity in cross-coupling reactions. The steric and electronic properties of the ligand, dictated by substituents like the phenyl and methyl groups, are crucial. Bulky substituents can prevent catalyst deactivation, while the electronic nature of the ring influences the reactivity of the metal center.

The design of ligands is a key aspect of developing efficient catalysts for a wide range of organic transformations. The versatility of the isothiazole scaffold allows for the synthesis of a library of ligands with tunable properties, which can then be screened for optimal performance in specific catalytic applications.

Applications as Industrial Intermediates

This compound and its derivatives are valuable intermediates in the chemical industry, particularly for the production of pharmaceuticals and agrochemicals. Their ability to undergo various chemical transformations makes them versatile building blocks for synthesizing complex target molecules on an industrial scale.

In the pharmaceutical sector, isothiazoles are precursors to a range of biologically active compounds. As previously mentioned, they are crucial for synthesizing certain types of penicillin, which have superior antibacterial activity. google.com

In the agrochemical industry, isothiazole derivatives are used to develop products for pest control. The biological activity of the isothiazole core can be tailored by adding different functional groups, leading to the creation of new herbicides, fungicides, and insecticides that can help improve crop yields. The industrial synthesis of these compounds relies on efficient and scalable routes, such as the one described for 4-cyano-5-methyl-3-phenylisothiazole. google.com

Environmental Fate, Degradation Pathways, and Remediation Studies of Isothiazole Derivatives

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes such as photolysis, hydrolysis, and oxidation, which can break down complex organic molecules into simpler, and often less toxic, compounds.

Photolysis, or degradation by light, is a significant pathway for the transformation of isothiazole (B42339) compounds in the environment. The irradiation of phenyl-substituted isothiazoles can induce complex rearrangements and cleavage of the heterocyclic ring.

Research on the photochemistry of 5-phenylisothiazole (B86038), a compound structurally similar to 5-Methyl-3-phenylisothiazole, reveals that it undergoes phototransposition through two competing pathways. acs.org Upon irradiation, 5-phenylisothiazole can rearrange to form isomers such as 4-phenylthiazole (B157171), 2-phenylthiazole, and 3-phenylisothiazole. acs.org This process involves the interchange of ring atoms and the migration of the phenyl group. acs.org The reaction is influenced by the solvent and the presence of other substances; for example, the addition of triethylamine (B128534) (TEA) can enhance the reaction rate and alter the product distribution, favoring the formation of 5-phenylthiazole. acs.org

In addition to rearrangement, photocleavage is another observed pathway. Irradiation of 5-phenylisothiazole can lead to the breaking of the S-N bond, forming intermediates like 2-cyano-1-phenylethenethiol. acs.org These highly reactive intermediates can be trapped by other molecules present in the environment. acs.orgacs.org The photolysis of isothiazole itself has been shown to produce species such as thiirene (B1235720) and thioformyl (B1219250) cyanide via the cleavage of the sulfur-nitrogen bond. thieme-connect.de While specific studies on this compound are limited, the substitution of a methyl group on the isothiazole ring is known to alter the absorption spectrum, which could influence its photochemical behavior. hilarispublisher.com

Table 1: Phototransposition Products of 5-Phenylisothiazole Irradiation This table summarizes the products formed during the photolysis of 5-phenylisothiazole in benzene, both with and without the presence of Triethylamine (TEA).

| Condition | Reactant Consumed | 3-phenylisothiazole (Yield) | 2-phenylthiazole (Yield) | 4-phenylthiazole (Yield) | 5-phenylthiazole (Yield) |

| Without TEA | 32% | 5% | 2% | 15% | 0% |

| With TEA | 44% | 5% | 0% | 4% | 14% |

| Data sourced from The Journal of Organic Chemistry. acs.org |

The stability of the isothiazole ring towards hydrolysis and chemical oxidation is a key factor in its environmental persistence. Generally, the isothiazole ring is relatively stable. However, under certain environmental conditions, these degradation pathways can become significant.

Oxidation of the sulfur atom in the isothiazole ring can lead to the formation of sulfoxides and sulfones, which are generally more water-soluble but can also exhibit different reactivity and toxicity. thieme-connect.com The oxidation of chiral 2-thiazolines, which are related dihydro-1,3-thiazoles, with various oxidants can lead to ring-opening and the formation of sulfonic acids and disulfides. researchgate.net The specific products formed depend on the oxidant used. researchgate.net

Advanced Oxidation Processes (AOPs) are a set of powerful remediation technologies designed to degrade persistent organic pollutants in water and wastewater. srce.hr These methods rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). mdpi.com AOPs have been shown to be effective in degrading various thiazole (B1198619) and isothiazole derivatives. mdpi.comnih.gov

Common AOPs include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet light to generate hydroxyl radicals. mdpi.com

Photo-Fenton (UV/Fe²⁺/H₂O₂): This method uses UV light, ferrous ions, and hydrogen peroxide to produce hydroxyl radicals. srce.hr

TiO₂ Photocatalysis: Titanium dioxide (TiO₂) acts as a semiconductor catalyst that, upon UV irradiation, generates electron-hole pairs, leading to the formation of reactive oxygen species. srce.hr

A comparative study on the degradation of a model thiazole pollutant, Thioflavin T (ThT), using UV/H₂O₂ and an enzymatic approach showed that the AOP method effectively breaks down the molecule. nih.govnih.gov The mechanism involves the attack of hydroxyl radicals on the ThT molecule, leading to stepwise demethylation and the formation of various intermediates. mdpi.com The efficiency of AOPs makes them a promising strategy for treating water contaminated with persistent isothiazole derivatives. srce.hr

Chemical Hydrolysis and Oxidation Pathways

Biotic Degradation Mechanisms (Enzymatic and Microbial Transformations)

Biotic degradation, involving microorganisms and their enzymes, is a crucial pathway for the natural attenuation of organic pollutants. While many synthetic heterocyclic compounds are resistant to microbial attack, several bacteria and fungi have been identified that can degrade isothiazole derivatives. frontiersin.org

Studies on isothiazolinone biocides have shown that they can be rapidly degraded in soil environments, with half-lives of less than 10 days for compounds like methylisothiazolinone (MI) and octylisothiazolinone (OIT). nih.gov Biodegradation is considered a viable and eco-friendly method for removing pollutants like 3-methylindole, a related heterocyclic compound. frontiersin.org

Enzymatic degradation offers a more targeted approach. Peroxidases and laccases are enzymes that have shown significant potential for remediating water contaminated with thiazole pollutants. nih.govresearchgate.net For example, chloroperoxidase (CPO) has been used to degrade the model thiazole Thioflavin T. nih.govnih.gov The enzymatic reaction produces a different set of degradation intermediates compared to chemical methods like AOPs, suggesting distinct degradation mechanisms. nih.govnih.gov Recombinant dye-decolorizing peroxidases (DyPs) have also demonstrated the ability to degrade emerging pollutants, including 2-mercaptobenzothiazole (B37678), another related compound. mdpi.com

Characterization and Analysis of Degradation Products and Intermediates

Identifying the products and intermediates formed during degradation is essential for understanding the transformation pathways and assessing the potential toxicity of the resulting compounds. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are vital for this characterization. nih.govnih.govnih.gov

In the photochemical degradation of 5-phenylisothiazole, the primary products are isomers like 4-phenylthiazole and 2-phenylthiazole, which are identified by gas chromatography-mass spectrometry (GC-MS). acs.org

Studies comparing the degradation of the thiazole pollutant Thioflavin T (ThT) by AOPs and enzymatic methods revealed distinct sets of intermediates. nih.govnih.gov The UV/H₂O₂ process led to stepwise demethylation, producing intermediates with lower molecular weights. mdpi.com In contrast, the enzymatic process using chloroperoxidase (CPO) produced a chlorinated form of Thioflavin as a major intermediate, alongside a demethylated species that was common to both pathways. nih.govnih.gov This highlights that different remediation methods can lead to very different transformation products with potentially different toxicities. nih.gov

Analysis of the degradation of 2-mercaptobenzothiazole (MBT) by dye-decolorizing peroxidases (SviDyP) also identified several distinct breakdown products, confirming that enzymatic processes can effectively transform these pollutants into various smaller molecules. mdpi.com

Table 2: Degradation Intermediates of Thioflavin T (ThT) This table shows the major intermediates identified by LC-MS during the degradation of ThT using an Advanced Oxidation Process (UV/H₂O₂) and an enzymatic system (CPO + H₂O₂).

| Degradation Method | Retention Time (min) | m/z Value | Proposed Intermediate |

| UV + H₂O₂ | 15.24 | 269 | Demethylated ThT |

| UV + H₂O₂ | 14.80 | 255 | Further Demethylated Product |

| CPO + H₂O₂ | 16.19 | 317 | Chlorinated Thioflavin |

| Common Intermediate | - | 269 | Demethylated ThT |

| Data sourced from Biomolecules. nih.gov |

Future Research Directions and Unaddressed Challenges in 5 Methyl 3 Phenylisothiazole Chemistry

Innovative and Sustainable Synthetic Methodologies

A significant hurdle in the broader application of 5-Methyl-3-phenylisothiazole is the reliance on conventional synthetic methods that can be inefficient or environmentally taxing. nih.govresearchgate.net Future research must prioritize the development of innovative and sustainable synthetic strategies.

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for future synthetic endeavors. researchgate.net This includes the adoption of techniques such as:

Microwave and Ultrasound-Assisted Synthesis: These methods can accelerate reaction times, improve yields, and reduce energy consumption compared to traditional heating. nih.govresearchgate.netresearcher.lifemdpi.com

Benign Solvents and Catalysts: A shift towards using water or other green solvents and employing renewable or recyclable catalysts can drastically reduce the environmental footprint of synthesis. nih.govresearchgate.netresearchgate.net Metal-free synthetic routes, in particular, are gaining traction for their sustainability. smolecule.com

Multi-component Reactions: Designing one-pot, multi-component reactions can improve atom economy and reduce waste by minimizing intermediate purification steps. researchgate.netresearchgate.net

Photochemical Synthesis: A conceptually novel approach involves the use of photochemical irradiation to induce structural rearrangements, or permutations, in the isothiazole (B42339) ring. repec.orgresearchgate.netdomainex.co.uk This light-driven method can alter the substitution pattern on the ring or even convert a thiazole (B1198619) into an isothiazole, providing access to complex derivatives from more readily available isomers. repec.orgresearchgate.netdomainex.co.ukresearchgate.netd-nb.info Exploring the photochemical permutation of this compound could open up unprecedented synthetic pathways to novel and otherwise difficult-to-access analogues. domainex.co.ukresearchgate.net

Exploration of Novel Reactivity Patterns and Selectivities

While the fundamental reactivity of the isothiazole ring is known, the specific reactivity patterns of asymmetrically substituted derivatives like this compound are not fully explored. Key challenges lie in achieving high selectivity in functionalization reactions.

Regioselective Functionalization: A major challenge is the selective functionalization at the C4 position or the C3-methyl group without cleaving the isothiazole ring. sci-hub.se Lithiation has been shown to be a viable strategy, with studies demonstrating regioselective lithiation at the C5 position of 3-alkoxyisothiazoles. sci-hub.seresearchgate.netnih.govresearchgate.net However, further research is needed to develop robust methods for the selective functionalization of the C4 position and the methyl group in this compound. This would unlock the ability to synthesize a vast library of derivatives for structure-activity relationship (SAR) studies.

Cycloaddition Reactions: Isothiazoles can participate in cycloaddition reactions, which are powerful tools for constructing complex molecular architectures. researchgate.netuchicago.eduorganic-chemistry.org Research into the [3+2] and [π4+π2] cycloaddition reactions of this compound could lead to the synthesis of novel fused heterocyclic systems with unique properties. researchgate.net A significant challenge is controlling the regioselectivity of these reactions, which is influenced by the electronic nature of the substituents on the isothiazole ring. researchgate.net

Ring-Rearrangement Reactions: Transition-metal-free ring rearrangements represent a powerful but underutilized method for synthesizing isothiazoles. sci-hub.se Investigating these transformations could provide novel synthetic entries into the this compound scaffold and its derivatives.

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental work and computational chemistry is a powerful paradigm for accelerating research. researchgate.nettandfonline.comkbhgroup.inrsc.org For this compound, this integration is crucial for overcoming existing challenges.

Predictive Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, stability, and reactivity. researchgate.netmdpi.comnih.gov These computational studies can predict:

Reactivity and Selectivity: By calculating parameters like HOMO-LUMO energy gaps and electrostatic potential maps, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization reactions. kbhgroup.inresearchgate.net

Spectroscopic Properties: Computational methods can accurately predict spectroscopic data (NMR, IR, UV-Vis), aiding in the structural characterization of newly synthesized derivatives. researchgate.nettandfonline.comkbhgroup.in

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies can be used to predict the biological activity of derivatives, helping to prioritize which compounds to synthesize and test experimentally. rsc.orgmdpi.comnih.govdoi.org

Mechanism Elucidation: Computational modeling is invaluable for elucidating complex reaction mechanisms, such as those involved in photochemical rearrangements or catalytic cycles. d-nb.inforsc.org A thorough understanding of these mechanisms is essential for optimizing reaction conditions and expanding their scope.

By using computational tools to generate hypotheses and guide experimental design, the research and development cycle for new this compound-based compounds can be made significantly more efficient. mdpi.comacs.org

Expanding Applications in Emerging Fields of Chemical Science

While isothiazoles have established roles, particularly in medicine and agriculture, there is considerable room to expand the applications of this compound into emerging scientific fields. researchgate.netresearchgate.net

Medicinal Chemistry: The isothiazole nucleus is a "privileged scaffold" found in numerous bioactive compounds. repec.orgresearchgate.net Future research should focus on:

Developing Novel Therapeutics: Derivatives of the closely related 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester have shown potential as anti-tuberculosis agents. smolecule.com This provides a strong rationale for synthesizing and screening a broader range of this compound derivatives against various diseases, including cancer, and viral and bacterial infections. doi.org

Targeted Drug Design: Leveraging the synergistic approach of computational and experimental methods can facilitate the design of derivatives that target specific enzymes or receptors with high potency and selectivity, potentially leading to more effective and less toxic drugs. nih.govdoi.org

Materials Science: The unique electronic properties of the isothiazole ring make it an attractive component for advanced materials. smolecule.com Future work could explore the incorporation of this compound into:

Organic Electronics: Its derivatives could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). smolecule.com

Corrosion Inhibitors: Isothiazole derivatives have been studied for their ability to prevent metal corrosion, an application where computational studies can help predict efficacy.

Catalysis and Agrochemicals:

Catalysis: Isothiazole derivatives can form complexes with transition metals, creating catalysts for various organic transformations. smolecule.com Further research into the catalytic applications of this compound complexes is warranted.

Agrochemicals: The isothiazole ring is present in several commercial pesticides. researchgate.netacs.org There is potential to develop new, more effective, and environmentally safer pesticides based on the this compound scaffold. smolecule.com

Table of Mentioned Compounds

Q & A

Q. Basic Research Focus

- Short-term storage : -4°C in amber vials to prevent photodegradation .

- Long-term storage : -20°C under inert gas (N₂/Ar) to avoid oxidation of thioether groups .

- Lyophilization : For hygroscopic derivatives (e.g., hydrochloride salts), lyophilize and store with desiccants (silica gel) .

How can computational methods aid in predicting the reactivity or biological targets of this compound?

Q. Advanced Research Focus

- Molecular docking : Predict binding affinities to targets like fungal CYP51 (lanosterol demethylase) or bacterial dihydrofolate reductase. For example, isoxazole-carboxylic acid analogs showed strong docking scores (-9.2 kcal/mol) with CYP51 .

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize compounds for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.